

Safety and hazards of Diethyl cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl cyclohexane-1,2-dicarboxylate*

Cat. No.: *B158417*

[Get Quote](#)

An In-Depth Technical Guide on the Safety and Hazards of **Diethyl Cyclohexane-1,2-dicarboxylate**

This technical guide provides a comprehensive overview of the available safety and hazard data for **Diethyl cyclohexane-1,2-dicarboxylate** (DEHCH), a non-phthalate plasticizer. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, outlines experimental methodologies for relevant studies, and presents logical workflows for safety evaluation.

Chemical Identity

- Chemical Name: **Diethyl cyclohexane-1,2-dicarboxylate**
- CAS Number: 10138-59-7
- Molecular Formula: $C_{12}H_{20}O_4$
- Molecular Weight: 228.28 g/mol
- Synonyms: Diethyl hexahydrophthalate, 1,2-Cyclohexanedicarboxylic acid diethyl ester

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Diethyl cyclohexane-1,2-dicarboxylate** is classified with the following hazard statements:

- H315: Causes skin irritation[\[1\]](#)[\[2\]](#)
- H319: Causes serious eye irritation[\[1\]](#)[\[2\]](#)
- H335: May cause respiratory irritation[\[1\]](#)[\[2\]](#)

It is important to note that while this classification indicates irritation potential, some industry or laboratory animal data has suggested a low irritation profile. This discrepancy may be due to variations in test conditions, impurities, or the specific isomers tested.

Toxicological Data Summary

The following tables summarize the available quantitative and qualitative toxicological data for **Diethyl cyclohexane-1,2-dicarboxylate** and structurally related compounds.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Dermal	>2000 mg/kg bw ¹	[3]
LD ₅₀	-	Oral	No data available	-
LC ₅₀	-	Inhalation	No data available	-

¹Data for the structurally related compound Di(2-ethylhexyl) cyclohexane-1,4-dicarboxylate. The study reported no signs of systemic toxicity or dermal irritation at this dose.

Table 2: Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Irritation	-	Classified as irritating (H315)	[1][2]
Eye Irritation	-	Classified as causing serious irritation (H319)	[1][2]
Skin Sensitization	-	No data available	-

Table 3: Repeated Dose Toxicity

Study Duration	Species	Route	NOAEL	Key Findings	Reference
90-day	Rat	Oral	Not specified	No toxicologically relevant effects noted.	[4]

Table 4: Reproductive and Developmental Toxicity

| Study Type | Species | Route | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | OECD 422 Screening | Rat | Oral | Not specified | Not specified | Minimal effects on liver, spleen, and thyroid. Not considered a reproductive or developmental toxicant. ||[4] |

Table 5: Genotoxicity

Assay Type	Test System	Metabolic Activation	Result	Reference
In vitro Gene Mutation (e.g., Ames Test)	-	With and without	Non-mutagenic	[4]
In vitro Chromosomal Aberration	-	With and without	Non-clastogenic	[4]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are crucial for the interpretation of the results. Below are generalized methodologies for the types of studies cited.

OECD 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This screening test provides information on the potential health hazards that might arise from repeated exposure to a substance, as well as its effects on reproductive performance and the development of offspring.[5][6][7]

- **Test Animals:** Typically, Sprague-Dawley rats are used. Groups consist of at least 10 males and 10 females.[6]
- **Dosing:** The test substance is administered orally (e.g., by gavage) daily at three or more dose levels, plus a control group. Males are dosed for a minimum of four weeks, and females are dosed for approximately 63 days, covering pre-mating, mating, pregnancy, and lactation.[5]
- **Mating:** A 1:1 mating procedure is usually employed.[8]
- **Observations (Parental Animals):**
 - Clinical signs of toxicity are observed daily.
 - Body weight and food/water consumption are recorded weekly.
 - Oestrous cycles are monitored in females before and during the study.[8]
 - At termination, a gross necropsy is performed, and organs are weighed. Histopathological examination is conducted on reproductive organs and any tissues showing gross abnormalities.[5]
- **Observations (Offspring):**
 - The number of live and dead pups is recorded at birth.
 - Pups are examined for any gross abnormalities.
 - Pup body weight is recorded at regular intervals.
 - Anogenital distance may be measured to assess for endocrine disruption potential.[7]
- **Endpoint Evaluation:** The study evaluates fertility indices, gestation length, and offspring viability and growth. The findings are used to determine a No-Observed-Adverse-Effect Level

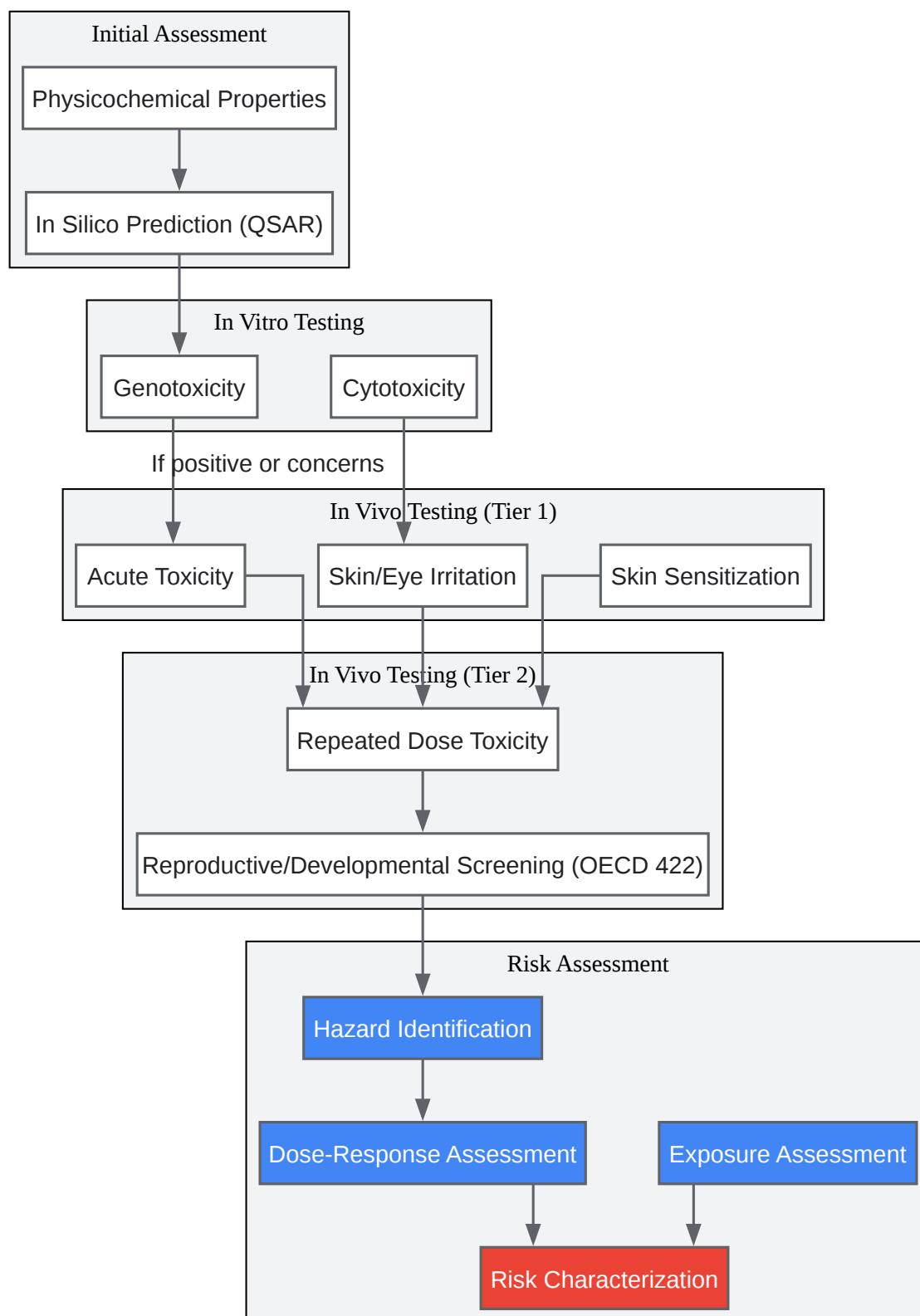
(NOAEL) for both parental systemic toxicity and reproductive/developmental toxicity.[6]

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to detect gene mutations induced by a chemical. It uses several strains of *Salmonella typhimurium* and *Escherichia coli* that have mutations in genes involved in histidine or tryptophan synthesis, respectively.

- **Test System:** At least five different bacterial strains are typically used to detect various types of mutations.[9]
- **Procedure:** The bacterial strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[9][10]
- **Methods:** The two common methods are the plate incorporation method and the pre-incubation method.[9]
- **Endpoint:** A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test


This test identifies substances that may cause structural chromosomal aberrations in cultured mammalian cells.[11]

- **Test System:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[12]
- **Procedure:** The cells are exposed to the test substance at various concentrations for a defined period, both with and without an S9 metabolic activation system.[12]
- **Harvest and Analysis:** After exposure, the cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, and slides are prepared. Chromosomes are then analyzed microscopically for structural abnormalities such as breaks, gaps, and exchanges. [12]

- Endpoint: A substance is considered positive if it induces a statistically significant and dose-dependent increase in the frequency of cells with chromosomal aberrations.

Visualizations

Logical Workflow for Chemical Safety Assessment

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the toxicological safety assessment of a chemical substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Diethyl cyclohexane-1,2-dicarboxylate | 10138-59-7 [smolecule.com]
- 2. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. Reproductive toxicology studies ACCORDING TO OECD guidelines 422 | PPTX [slideshare.net]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genedirex.com [genedirex.com]
- To cite this document: BenchChem. [Safety and hazards of Diethyl cyclohexane-1,2-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158417#safety-and-hazards-of-diethyl-cyclohexane-1-2-dicarboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com